Potassium 5-fluoro-2-methoxyphenyltrifluoroborate
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Overview
Description
Potassium 5-fluoro-2-methoxyphenyltrifluoroborate is an organofluorine compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in various chemical reactions, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium 5-fluoro-2-methoxyphenyltrifluoroborate typically involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with potassium bifluoride. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:
5-fluoro-2-methoxyphenylboronic acid+KHF2→Potassium 5-fluoro-2-methoxyphenyltrifluoroborate
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization processes are common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-fluoro-2-methoxyphenyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically in the presence of a base.
Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are substituted phenyl derivatives.
Cross-Coupling Reactions: The major products are biaryl compounds.
Oxidation and Reduction: The products vary depending on the specific reaction conditions.
Scientific Research Applications
Potassium 5-fluoro-2-methoxyphenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium 5-fluoro-2-methoxyphenyltrifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers from the boron atom to the palladium catalyst. This is followed by reductive elimination, leading to the formation of the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 5-fluoro-2-methylphenyltrifluoroborate
Uniqueness
Potassium 5-fluoro-2-methoxyphenyltrifluoroborate is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where specific reactivity and selectivity are required.
Properties
IUPAC Name |
potassium;trifluoro-(5-fluoro-2-methoxyphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXXOKZMTBFHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)F)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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